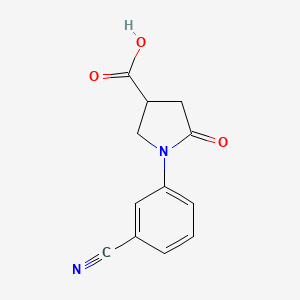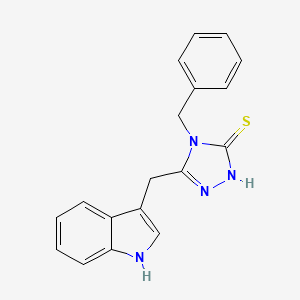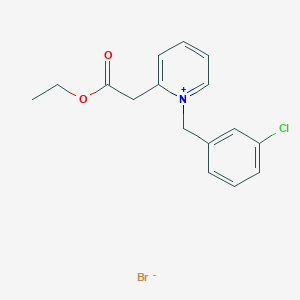![molecular formula C17H13ClN4OS2 B2850684 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide CAS No. 894020-73-6](/img/structure/B2850684.png)
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide” is a chemical compound . Thiazole derivatives, such as this compound, have a wide range of medicinal and biological properties . They are present in a wide range of natural products and have been used in the synthesis of new compounds, including potentially biologically active ones .
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded a series of thiazole derivatives . Another method involves the reaction of thiazoles with thiourea to yield hybrid molecules .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be confirmed using various spectroscopic techniques. For example, the structures of the derivatives were confirmed by 1H-NMR, 13C-NMR, 2D NMR, and LC-MS .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For instance, the reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yielded a series of new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be determined using various techniques. For instance, IR spectroscopy can be used to identify functional groups present in the compound .Applications De Recherche Scientifique
Anticancer Research
1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. The presence of the triazole ring can contribute to the cytotoxic activity against various cancer cell lines, including breast, colon, and leukemia . The compound’s potential efficacy in inhibiting cancer cell growth makes it a candidate for further investigation as an anticancer agent.
Antimicrobial Activity
Compounds containing the 1,2,4-triazole moiety are known to exhibit antimicrobial properties. They can act as potent agents against a range of microbes, potentially leading to the development of new antibiotics or antifungal medications .
Enzyme Inhibition
The structural complexity of the compound allows it to interact with biological receptors through hydrogen-bonding and dipole interactions. This makes it a potential candidate for enzyme inhibition, which is a crucial mechanism in drug development for diseases like Alzheimer’s and Parkinson’s .
Material Science
In material science, the compound’s heterocyclic framework could be utilized in the synthesis of novel materials with specific electronic or photonic properties. Its molecular structure may contribute to the development of advanced polymers or coatings .
Organic Catalysts
The triazole ring is known to facilitate catalytic activity in organic reactions. This compound could be explored for its use as an organic catalyst, potentially improving the efficiency of chemical reactions in pharmaceutical synthesis .
Pharmacokinetics and Toxicology
Due to its ability to form hydrogen bonds, the compound could influence the pharmacokinetic and toxicological profiles of pharmaceuticals. It may be used to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of drugs .
Agricultural Chemistry
In agrochemistry, such compounds can be investigated for their potential use as pesticides or herbicides. Their ability to disrupt biological pathways in pests or weeds could lead to the development of new agricultural chemicals .
Antioxidant Properties
The triazole derivatives are also known for their antioxidant properties. This compound could be studied for its ability to neutralize free radicals, which may have applications in preventing oxidative stress-related diseases .
Orientations Futures
Thiazole derivatives have shown promising results in various fields, especially in medicinal chemistry. They have a wide range of medicinal and biological properties, which stimulates studies of the synthesis of new compounds of this series, including potentially biologically active ones . Therefore, future research could focus on exploring the potential applications of these compounds in various fields, especially in drug development .
Propriétés
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS2/c18-12-5-3-11(4-6-12)15-20-17-22(21-15)13(10-25-17)7-8-19-16(23)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLAJSUULRSIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2850601.png)


![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2850606.png)
![5-Bromo-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2850607.png)

![2-(2,5-Dimethylphenyl)sulfonyl-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2850609.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2850611.png)
![ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate](/img/structure/B2850613.png)
![2-benzyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2850614.png)



